
1-(2-bromophenyl)-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromophenyl)-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as BRD0705, is a small-molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in regulating gene expression. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and heart disease. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis and Variability
Research into compounds like benzimidazoles and pyrrolidines reveals a fascination with the variability in their chemistry and properties. These compounds, including various analogs and derivatives, have been extensively studied for their preparation procedures, spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. This review highlights areas for potential investigation into unknown analogs, suggesting a broad scope for the synthesis and application of such compounds in scientific research (Boča, Jameson, & Linert, 2011).
Applications in Material Science
Optoelectronic Materials
The exploration of quinazolines and pyrimidines, including benzimidazole analogs, has extended into optoelectronic materials. Incorporation of these frameworks into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. Their application in devices such as organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscores the significant potential of these compounds in material science and technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Research
DNA Interaction and Biological Applications
The synthetic dye Hoechst 33258 and its analogs, which share structural similarities with the target compound, are known for their strong binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. These findings not only highlight the importance of benzimidazole derivatives in biological research but also suggest their utility in rational drug design and as models for understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Enzyme Inhibition and Pharmacodynamics
The study of cytochrome P450 isoforms and their selective inhibition by chemical compounds, including those with benzimidazole motifs, underscores their relevance in pharmacokinetics and pharmacodynamics research. Such studies are crucial for predicting drug-drug interactions and understanding the metabolism of pharmaceuticals, offering a pathway for the development of safer and more effective therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Propiedades
IUPAC Name |
1-(2-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVHKAYDMPSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

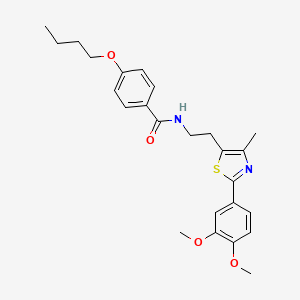


![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2818155.png)
![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)
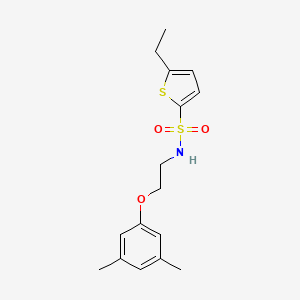

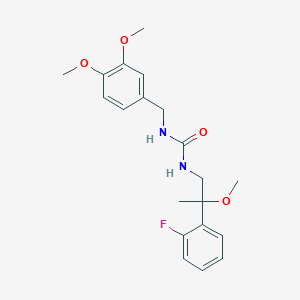
![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2818169.png)

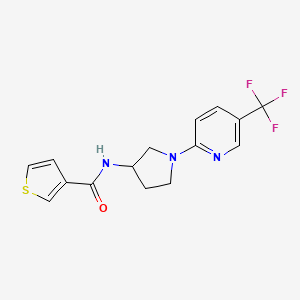
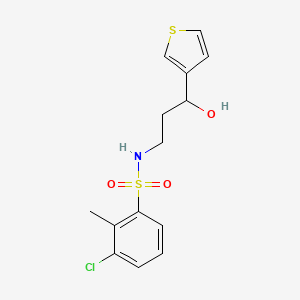
![3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2818174.png)